molecular formula C16H15FN6O4 B15237756 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide

Cat. No.: B15237756
M. Wt: 374.33 g/mol
InChI Key: DZQVSUMDBYFZBM-DXCMXYRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, a triazolopyrimidine moiety, and a benzamide group. Its intricate molecular architecture suggests it may have significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide typically involves multiple steps, starting with the preparation of the fluorinated tetrahydrofuran ring. This can be achieved through a series of fluorination and hydroxylation reactions under controlled conditions. The triazolopyrimidine moiety is then synthesized through cyclization reactions involving appropriate precursors. Finally, the benzamide group is introduced via an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for improved reaction control and yield, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazolopyrimidine moiety or the benzamide group.

    Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as antiviral or anticancer agents.

    Industry: The compound could be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorinated tetrahydrofuran ring and triazolopyrimidine moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide include other fluorinated tetrahydrofuran derivatives and triazolopyrimidine-based molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a fluorinated tetrahydrofuran ring with a triazolopyrimidine moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15FN6O4

Molecular Weight

374.33 g/mol

IUPAC Name

N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazolo[4,5-d]pyrimidin-7-yl]benzamide

InChI

InChI=1S/C16H15FN6O4/c17-10-12(25)9(6-24)27-16(10)23-14-11(21-22-23)13(18-7-19-14)20-15(26)8-4-2-1-3-5-8/h1-5,7,9-10,12,16,24-25H,6H2,(H,18,19,20,26)/t9-,10+,12-,16-/m1/s1

InChI Key

DZQVSUMDBYFZBM-DXCMXYRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(N=N3)C4C(C(C(O4)CO)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.